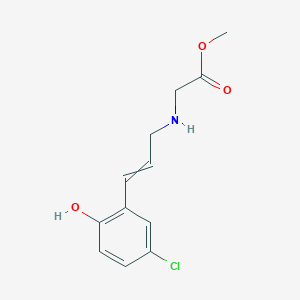
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride (DFPPE-D) is an organic compound that has been used for a variety of research applications in the scientific community. It is a colorless, crystalline solid and has a molecular weight of 447.99 g/mol. It is a derivative of the piperazine family of compounds and has been used in a variety of scientific studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives have gained attention due to their significant pharmacological properties, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects, although their roles extend beyond just serotonin receptor interactions. The extensive distribution and metabolic pathways of these derivatives underline their potential in targeted drug development and therapeutic interventions (Caccia, 2007).
Anti-mycobacterial Activity
Piperazine and its analogs serve as vital building blocks in developing anti-Tuberculosis (TB) molecules. Several piperazine-containing molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the exploration of new anti-mycobacterial agents with improved safety, selectivity, and cost-effectiveness (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a heterocyclic compound, is integral in designing drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities. The structure-activity relationship (SAR) studies of piperazine derivatives illuminate their pharmacodynamic and pharmacokinetic properties, facilitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJHHAQOUPKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)






![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)